Tris(2-(4-tert-butylphenyl)pyridine)iridium

Description

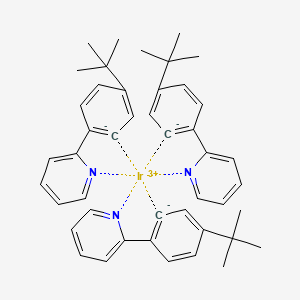

Tris(2-(4-tert-butylphenyl)pyridine)iridium (CAS 359014-76-9) is a homoleptic iridium(III) complex with three cyclometalated 2-(4-tert-butylphenyl)pyridine ligands. Its molecular formula is C₄₅H₅₁IrN₃, with a molecular weight of 826.12 g/mol and an exact mass of 823.34775 g/mol . The tert-butyl substituents on the phenyl rings enhance solubility in organic solvents and improve thermal stability by reducing intermolecular interactions . This compound is primarily used as a phosphorescent dopant in organic light-emitting diodes (OLEDs), where its high quantum efficiency and tunable emission properties are critical for display and lighting technologies .

Properties

Molecular Formula |

C45H48IrN3 |

|---|---|

Molecular Weight |

823.1 g/mol |

IUPAC Name |

2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |

InChI |

InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |

InChI Key |

MKIVCTPNMZUZPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |

Origin of Product |

United States |

Preparation Methods

Two-Step Solution-Based Synthesis

The classical approach to synthesize tris-cyclometalated iridium(III) complexes, including tris(2-(4-tert-butylphenyl)pyridine)iridium(III), involves:

- Step 1: Reaction of iridium(III) chloride hydrate with the cyclometalating ligand, 2-(4-tert-butylphenyl)pyridine, to form a chloro-bridged iridium(III) dimer intermediate.

- Step 2: Ligand exchange of the dimer with excess ligand and silver triflate (AgOTf) to yield the tris-cyclometalated complex.

This method typically requires prolonged reaction times (24 hours for the first step and 48 hours for the second step) and large amounts of high-boiling solvents such as 2-methoxyethanol or dimethylformamide (DMF). The reaction is performed under inert atmosphere to avoid oxidation. Although this method provides relatively high yields and uses inexpensive iridium(III) chloride hydrate as a precursor, it suffers from high production costs and environmental concerns due to solvent use and energy consumption.

Microwave-Accelerated Cyclometalation

Microwave irradiation has been applied to accelerate the formation of chloro-bridged iridium(III) dimers, including those with substituted phenylpyridine ligands. This approach reduces reaction times significantly (to about 10 minutes) and improves yields while maintaining the quality of the dimers. However, microwave-assisted methods often require specialized equipment and may still involve the use of organic solvents. Additionally, a large excess of ligand (>50 equivalents) is sometimes necessary to drive the ligand-exchange reactions efficiently.

Mechanochemical Solid-State Synthesis

A recent breakthrough in the preparation of tris-cyclometalated iridium(III) complexes is the application of solid-state mechanochemistry using ball milling. This method offers a rapid, efficient, and environmentally friendly alternative to traditional solution-based syntheses.

Mechanochemical Protocol Overview

- Reactants: Iridium(III) chloride hydrate and 2-(4-tert-butylphenyl)pyridine ligand.

- Equipment: Stainless-steel milling jar and ball mill (e.g., Retsch MM400).

- Conditions: Milling at 30 Hz with controlled heating using an external heat gun to reach internal temperatures of 100–135 °C.

- Additives: Small amounts of liquid-assisted grinding (LAG) agents such as 2-methoxyethanol to enhance reactivity.

- Steps:

- Formation of chloro-bridged iridium(III) dimer intermediate within 5–10 minutes.

- Ligand exchange with silver triflate (AgOTf) and additional ligand under milling to yield the final tris-cyclometalated complex in 30–90 minutes.

Advantages

- Time Efficiency: Total reaction times reduced from days to under 2 hours.

- Solvent Reduction: Minimal use of organic solvents, reducing environmental impact.

- Operational Simplicity: Reactions conducted in air without the need for inert atmosphere.

- High Yields: Comparable or improved yields relative to traditional methods.

Detailed Experimental Data and Optimization

First Step: Formation of Iridium(III) Dimer

| Entry | LAG Additive (mL/mg) | Time (min) | Internal Temp (°C) | Yield (%) of Dimer |

|---|---|---|---|---|

| 1 | 0 | 30 | 30 | <1 |

| 2 | 0.20 | 30 | 30 | <1 |

| 3 | 0.20 | 30 | 100 | 72 |

| 4 | 0.20 | 30 | 135 | 70 |

| 5 | 0 | 30 | 135 | 62 |

| 6 | 0.20 | 10 | 135 | 80 |

| 7 | 0.20 | 5 | 135 | 74 |

| 8 | 0.10 | 10 | 135 | 82 |

| 9 | 0.30 | 10 | 135 | 80 |

Table 1: Optimization of the first step solid-state ligand exchange between iridium(III) chloride hydrate and 2-(4-tert-butylphenyl)pyridine.

The data show that the reaction is highly temperature dependent, with significant yields achieved at 100–135 °C. The presence of 2-methoxyethanol as a LAG additive facilitates the reaction. Remarkably, the reaction completes in as little as 5–10 minutes at 135 °C.

Second Step: Ligand Exchange to Form Tris-Cyclometalated Complex

| Entry | Silver Salt | Time (min) | Internal Temp (°C) | Yield (%) of Complex |

|---|---|---|---|---|

| 1 | AgOTf | 60 | 135 | 73 |

| 2 | None | 60 | 135 | 12 |

| 3 | AgOTf | 60 | 30 | 5 |

| 4 | AgOTf | 30 | 135 | 70 |

| 5 | Ag2O | 60 | 135 | 10 |

| 6 | Ag2CO3 | 60 | 135 | 14 |

Table 2: Optimization of the second step solid-state ligand exchange of the iridium(III) dimer with 2-(4-tert-butylphenyl)pyridine in the presence of silver salts.

Silver triflate (AgOTf) is essential for efficient ligand exchange, with reaction completion within 30–60 minutes at elevated temperature. Other silver salts result in significantly lower yields.

Scope of the Solid-State Synthesis

The developed mechanochemical protocol has been successfully applied to various tris-cyclometalated iridium(III) complexes, including this compound(III), demonstrating its broad applicability and efficiency.

Summary of Preparation Methods Comparison

| Method | Reaction Time | Solvent Use | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conventional Solution-Based | 24–72 hours total | Large volumes | Inert atmosphere | High (variable) | Requires long reaction times and high-boiling solvents |

| Microwave-Assisted | ~10 minutes (dimer step) | Moderate volumes | Inert atmosphere | High | Requires microwave equipment and excess ligand |

| Mechanochemical Solid-State | 35–90 minutes total | Minimal (LAG only) | Air | High (70–80%) | Rapid, environmentally friendly, scalable |

Chemical Reactions Analysis

Types of Reactions

Tris(2-(4-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.

Reduction: Reduction reactions can convert the iridium(III) center to iridium(II) or iridium(I) states.

Substitution: Ligand substitution reactions can occur, where the pyridine ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands .

Scientific Research Applications

Tris(2-(4-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tris(2-(4-tert-butylphenyl)pyridine)iridium involves its ability to act as a phosphorescent emitter. The compound absorbs light and undergoes intersystem crossing to a triplet excited state, which then emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the interaction of the iridium center with various ligands and substrates, leading to the desired photophysical and catalytic properties .

Comparison with Similar Compounds

Comparison with Similar Iridium Complexes

Structural and Electronic Modifications

Key structural analogs differ in substituents on the phenylpyridine ligands, which influence photophysical and electrochemical properties:

| Compound Name | Substituents | Molecular Weight (g/mol) | Emission λ (nm) | Thermal Stability (°C) | Solubility | Application |

|---|---|---|---|---|---|---|

| Tris(2-(4-tert-butylphenyl)pyridine)iridium | 4-tert-butylphenyl | 826.12 | ~515–530* | >300 | High (organic solvents) | Solution-processed OLEDs |

| Tris(2-phenylpyridine)iridium (Ir(ppy)₃) | Phenyl | 654.74 | 512 (film) | ~250–300 | Moderate | Vacuum-deposited OLEDs |

| Tris(2-(p-tolyl)pyridine)iridium (Ir(mppy)₃) | 4-methylphenyl | 732.79 | ~510–520 | >300 | Moderate-to-high | Solution-processed OLEDs |

| Tris(2-(2,4-difluorophenyl)pyridine)iridium | 2,4-difluorophenyl | 762.72 | 471 (THF) | >300 | Moderate (THF) | Blue-green OLEDs |

| (b5ppm)₂Ir(pic) [Pyridyl pyrimidine complex] | Pyridyl pyrimidine | ~800† | 463 | >300 | N/A | High-efficiency OLEDs |

Key Findings:

Emission Wavelength :

- Bulky tert-butyl groups induce a slight bathochromic shift compared to Ir(ppy)₃ (512 nm) due to extended π-conjugation and reduced aggregation .

- Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit blue-shifted emission (~471 nm) due to electron-withdrawing effects lowering the excited-state energy .

Thermal Stability :

- Complexes with bulky (tert-butyl) or rigid (pyridyl pyrimidine) substituents show decomposition temperatures >300°C, critical for OLED fabrication .

- Ir(ppy)₃ has lower thermal stability (~250–300°C), limiting its use in high-temperature processing .

Solubility :

- The tert-butyl groups in this compound significantly enhance solubility in solvents like toluene and chlorobenzene, making it suitable for solution-processed OLEDs .

- Ir(ppy)₃ and fluorinated analogs require vacuum deposition due to poorer solubility .

Electrochemical Properties :

Performance in OLEDs

- This compound achieves external quantum efficiencies (EQE) >15% in solution-processed devices, comparable to Ir(mppy)₃ (~18%) but superior to Ir(ppy)₃ in similar matrices .

- Pyridyl pyrimidine-based complexes (e.g., (b5ppm)₂Ir(pic)) show narrower emission spectra (FWHM ~40 nm), enhancing color purity for high-resolution displays .

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing and characterizing Tris(2-(4-tert-butylphenyl)pyridine)iridium with high purity?

- Methodological Answer : Synthesis involves cyclometalation of iridium precursors (e.g., IrCl₃) with 2-(4-tert-butylphenyl)pyridine ligands under inert conditions. Purification via sublimation or column chromatography ensures high purity (>99%) . Characterization employs ¹H/¹³C NMR to confirm ligand coordination and X-ray crystallography to resolve isomeric structures (fac vs mer). High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns .

Q. How does the tert-butyl substituent influence the photophysical properties compared to non-substituted analogs?

- Methodological Answer : The tert-butyl group enhances solubility and reduces aggregation-induced quenching via steric hindrance. Emission spectra show a redshift (e.g., ~525 nm vs 510 nm in Ir(ppy)₃) and improved thermal stability (decomposition >300°C). Time-resolved photoluminescence quantifies prolonged excited-state lifetimes due to reduced non-radiative decay .

Table 1: Photophysical Properties of Selected Iridium Complexes

| Complex | Emission λ (nm) | Quantum Yield (%) | Host Material | Reference |

|---|---|---|---|---|

| Ir(ppy)₃ | 510 | 40 | PVK/Butyl-PBD | |

| Tris(2-(4-tBuPh)py)Ir (estimated) | 525 | 45-50 | TCTA |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles) and operate in fume hoods to avoid inhalation (H335) or skin contact (H315). Spills require non-combustible absorbents (e.g., vermiculite) and hazardous waste disposal. Store in airtight containers under nitrogen (2–8°C) to prevent degradation .

Advanced Questions

Q. How do fac and mer isomeric forms affect photochemical stability and emission properties?

- Methodological Answer : The fac isomer exhibits higher radiative decay rates due to symmetric ligand geometry, while mer forms undergo photoinduced isomerization, causing spectral shifts. Time-resolved spectroscopy (e.g., transient absorption at 400 nm) monitors mer→fac conversion in solution, revealing activation energies (~50 kJ/mol) and low quantum yields (<0.2). Solid-state studies show fac dominance in doped films, enhancing device stability .

Q. What host-guest matrix designs mitigate aggregation-caused quenching?

- Methodological Answer : Use hosts with higher triplet energy (e.g., TCTA, 2.8 eV) than the complex (2.4 eV) to prevent reverse energy transfer. Blending with inert polymers (e.g., 20–30% PVK) reduces concentration quenching. Photoluminescence mapping at 5–15 wt% doping identifies optimal loading for maximal external quantum efficiency (EQE) .

Q. How can transient absorption spectroscopy resolve competing decay pathways?

- Methodological Answer : Femtosecond transient absorption (400–800 nm) tracks excited-state dynamics, distinguishing metal-to-ligand charge transfer (MLCT, τ₁ ≈ 100 ns) from ligand-centered (LC, τ₂ ≈ 1 µs) transitions. Global fitting of decay-associated spectra quantifies solvent-dependent non-radiative rates (30% higher in toluene vs acetonitrile) .

Q. What experimental approaches resolve contradictions in charge carrier mobility data?

- Methodological Answer : Standardized space-charge-limited current (SCLC) measurements in hole-only devices (ITO/PEDOT:PSS/active layer/MoO₃/Al) provide intrinsic mobility values. Atomic force microscopy (AFM) correlates film morphology (e.g., <1 nm RMS roughness) with consistency. Annealing studies (80–120°C) differentiate intrinsic vs processing-dependent mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.